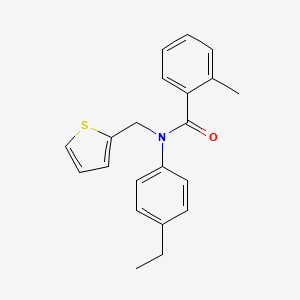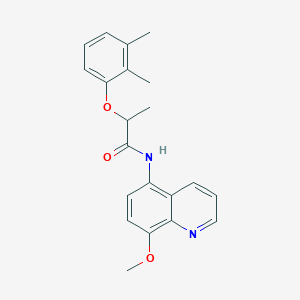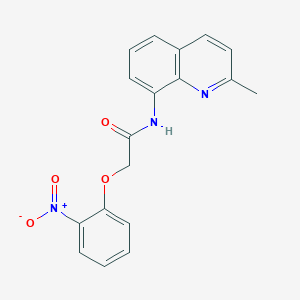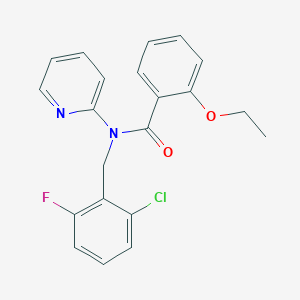![molecular formula C26H36ClNO2 B11326416 {2-[4-(2-Chlorobenzyl)-6,6-dimethyltetrahydro-pyran-4-yl]ethyl}-(4-isopropoxybenzyl)amine](/img/structure/B11326416.png)
{2-[4-(2-Chlorobenzyl)-6,6-dimethyltetrahydro-pyran-4-yl]ethyl}-(4-isopropoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})AMINE is a complex organic molecule characterized by its unique structural features. It contains a chlorophenyl group, a dimethyloxane ring, and a propan-2-yloxyphenyl group, making it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})AMINE typically involves multiple steps, including the formation of the oxane ring and the introduction of the chlorophenyl and propan-2-yloxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})AMINE: undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms to the molecule, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: Hydrogen gas or metal hydrides in the presence of a catalyst.
Substitution: Halogens or alkylating agents under controlled temperature and pressure.
Major Products
The major products formed from these reactions include quaternary ammonium cations, reduced amine derivatives, and substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
(2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})AMINE: has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})AMINE involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Caffeine: An alkaloid with a purine structure.
Uniqueness
(2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})AMINE: stands out due to its unique combination of functional groups and structural complexity, which confer distinct chemical and biological properties not found in simpler compounds like dichloroaniline or caffeine.
Eigenschaften
Molekularformel |
C26H36ClNO2 |
|---|---|
Molekulargewicht |
430.0 g/mol |
IUPAC-Name |
2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]-N-[(4-propan-2-yloxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C26H36ClNO2/c1-20(2)30-23-11-9-21(10-12-23)18-28-15-13-26(14-16-29-25(3,4)19-26)17-22-7-5-6-8-24(22)27/h5-12,20,28H,13-19H2,1-4H3 |
InChI-Schlüssel |
BKLWWQLRSDDEMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)CNCCC2(CCOC(C2)(C)C)CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7-dimethyl-3-(4-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11326335.png)

![N-(4-ethoxyphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11326352.png)
![Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxylate](/img/structure/B11326354.png)

![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide](/img/structure/B11326367.png)
![7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11326375.png)
![3-(4-chlorophenyl)-N-cyclopentyl-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11326382.png)


![7-chloro-9-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11326404.png)
![N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326407.png)
![(5Z)-5-[1-acetyl-5-(thiophen-2-yl)pyrazolidin-3-ylidene]-1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11326436.png)

